molecular formula C7H4BrN3O2 B12634763 3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one

3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one

Katalognummer: B12634763
Molekulargewicht: 242.03 g/mol
InChI-Schlüssel: MFMSLDODPQIWGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one is a heterocyclic compound that features a brominated pyridine ring fused with an oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form more complex heterocyclic structures through cyclization.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products depend on the type of reaction. For example, substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-thione
  • 3-(5-bromopyridin-3-yl)-4H-1,2,4-triazol-5-one

Uniqueness

3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one is unique due to its specific combination of a brominated pyridine ring and an oxadiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C7H4BrN3O2

Molekulargewicht

242.03 g/mol

IUPAC-Name

3-(5-bromopyridin-3-yl)-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C7H4BrN3O2/c8-5-1-4(2-9-3-5)6-10-7(12)13-11-6/h1-3H,(H,10,11,12)

InChI-Schlüssel

MFMSLDODPQIWGU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC=C1Br)C2=NOC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.